2-Oxo-1,3-thiazolidine-5-carboxylic acid
Overview
Description
2-Oxo-1,3-thiazolidine-5-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is often used as a precursor in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Thiazolidine derivatives, which include this compound, have been found to exhibit diverse therapeutic and pharmaceutical activities . They are used in probe design and have been explored to develop new drug candidates .
Mode of Action
Thiazolidine derivatives are known to interact with their targets in a variety of ways, leading to a range of biological responses such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Biochemical Pathways
Thiazolidine derivatives are known to influence a variety of biological pathways, contributing to their diverse biological responses .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a range of biological properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the reaction of 1,2-aminothiols and aldehydes to form thiazolidine is influenced by ph and other conditions .
Biochemical Analysis
Cellular Effects
2-Oxo-1,3-thiazolidine-5-carboxylic acid has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a critical aspect of its function . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important areas of study . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,3-thiazolidine-5-carboxylic acid typically involves the reaction of cysteine with formaldehyde under acidic conditions. This reaction forms a thiazolidine ring through a cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized using green chemistry approaches. These methods aim to improve yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,3-thiazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .
Scientific Research Applications
2-Oxo-1,3-thiazolidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular processes and as a precursor to cysteine, which is important for protein synthesis.
Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to stimulate glutathione synthesis.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in various chemical processes
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid: Similar in structure but lacks the oxo group at the second position.
Thiazolidinedione: Contains a similar thiazolidine ring but with a different functional group at the fourth position.
Uniqueness: 2-Oxo-1,3-thiazolidine-5-carboxylic acid is unique due to its specific structure, which allows it to act as a prodrug for cysteine. This property is not shared by all thiazolidine derivatives, making it particularly valuable for applications requiring cysteine or glutathione synthesis .
Properties
IUPAC Name |
2-oxo-1,3-thiazolidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUYBXHQDHHHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596892 | |
Record name | 2-Oxo-1,3-thiazolidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145283-66-5 | |
Record name | 2-Oxo-1,3-thiazolidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1,3-thiazolidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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